Niguldipine

Overview

Description

Niguldipine is a calcium channel blocker and α1-adrenergic receptor antagonist. It is a member of the dihydropyridine class of compounds and is known for its high affinity binding to calcium channels and α1-adrenoceptors . The compound is used primarily for its antihypertensive properties, making it a valuable agent in the treatment of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niguldipine is synthesized through a multi-step process involving the condensation of various chemical intermediates. The key steps include:

Formation of the dihydropyridine ring: This involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

Introduction of the nitrophenyl group: This step typically involves nitration of a phenyl ring followed by its incorporation into the dihydropyridine structure.

Attachment of the piperidine moiety: This is achieved through a nucleophilic substitution reaction where a piperidine derivative is introduced to the dihydropyridine core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction of the nitro group to an amine is another common reaction.

Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Niguldipine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions with receptors.

Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.

Medicine: Explored for its antihypertensive properties and potential therapeutic applications in cardiovascular diseases.

Industry: Used in the development of new pharmaceuticals and as a reference compound in drug development

Mechanism of Action

Niguldipine exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This blockage prevents the contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound acts as an α1-adrenergic receptor antagonist, further contributing to its antihypertensive effects by inhibiting the vasoconstrictive action of norepinephrine .

Comparison with Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Nimodipine: Known for its use in treating cerebral vasospasm.

Amlodipine: A widely used antihypertensive agent with a longer duration of action

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

Biological Activity

Niguldipine is a dihydropyridine calcium channel blocker (CCB) that exhibits significant biological activity, primarily through its interactions with various ion channels and its effects on cellular processes. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a calcium channel blocker, inhibiting voltage-gated calcium channels (VGCCs), particularly L-type channels. This inhibition leads to reduced intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release. Additionally, this compound exhibits α1-adrenergic antagonist properties, further influencing vascular tone and cardiac function .

Key Ion Channel Interactions

- Calcium Channels : this compound effectively blocks L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction. Studies have shown that it has a potent inhibitory effect on bTREK-1 potassium channels, with an IC50 value of approximately 0.75 µM .

- Potassium Channels : Inhibition of bTREK-1 may contribute to its cardiovascular effects, as these channels help regulate membrane potential in various tissues .

Therapeutic Applications

This compound has been investigated for several therapeutic uses, primarily in the management of hypertension and certain neurological conditions.

Hypertension Management

As a CCB, this compound is utilized to lower blood pressure by relaxing blood vessels. Its efficacy in this regard has been well-documented in clinical settings.

Neurological Effects

Research indicates that this compound may have protective effects in neurological contexts. For instance, it has been shown to reduce seizure durations in animal models of epilepsy . Specifically, at a dose of 7.5 mg/kg, this compound significantly decreased both seizure and afterdischarge durations in kindled rats.

Case Studies and Experimental Data

Several studies have highlighted this compound's selective cytotoxicity towards glioma cells while sparing normal cells. In one study involving glioma-initiating cells (GICs), this compound was found to significantly reduce cell viability compared to normal astrocytes and fibroblasts . The results from this study are summarized in the following table:

| Cell Type | Viability (%) | P-value |

|---|---|---|

| Glioma-Initiating Cells | 45% | <0.01 |

| Normal Astrocytes | 85% | - |

| HepG2 Liver Carcinoma | 70% | - |

This selective cytotoxicity suggests potential for this compound as a targeted therapy in glioblastoma treatment.

In Vivo Studies

In vivo studies using orthotopic glioma models demonstrated that mice treated with this compound had a median survival of 33 days compared to 21 days for controls . This significant difference indicates the compound's potential as an adjunct therapy in cancer treatment.

Properties

CAS No. |

102993-22-6 |

|---|---|

Molecular Formula |

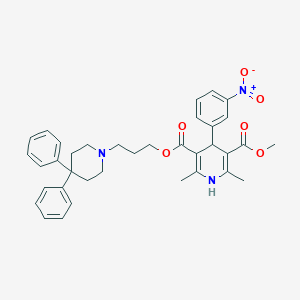

C36H39N3O6 |

Molecular Weight |

609.7 g/mol |

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

InChI Key |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

102993-22-6 |

Synonyms |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.